
(S)-Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a pyrazolyl group, and a propanoate moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with an appropriate amino acid ester under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The pyrazolyl group can be reduced to form hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrazolyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate
- rac-methyl (2R)-2-amino-3-(1H-pyrazol-4-yl)propanoate
Uniqueness
rac-methyl (2R)-2-amino-3-(1H-pyrazol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(1H-pyrazol-5-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)4-5-2-3-9-10-5/h2-3,6H,4,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
JMPPIFJTGSZMKA-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=NN1)N |
SMILES canonique |
COC(=O)C(CC1=CC=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


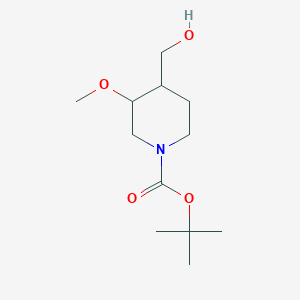
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
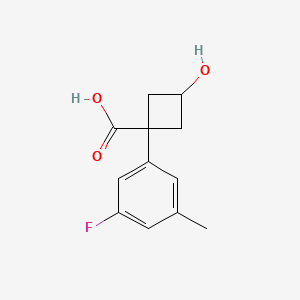
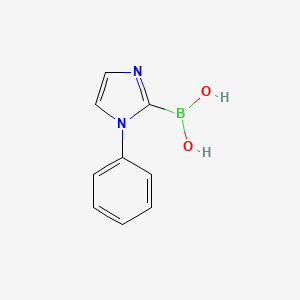
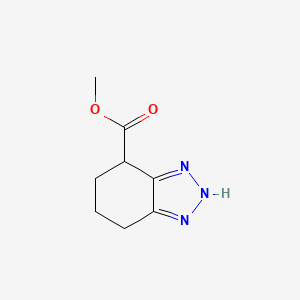
![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
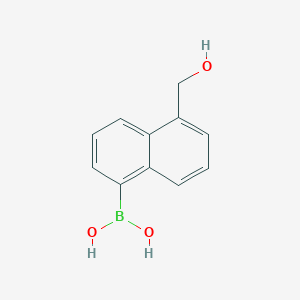
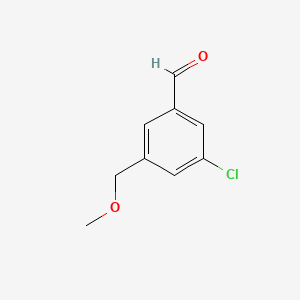
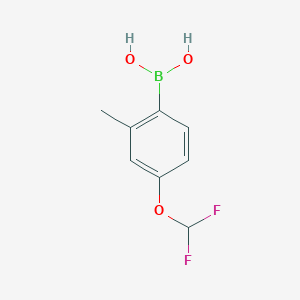
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)


![tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13453921.png)
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
